molecular formula C16H25BO2 B6153267 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1589507-60-7

2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6153267
CAS No.: 1589507-60-7
M. Wt: 260.2
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Description

2-(2-tert-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-tert-butylphenylboronic acid with a suitable boronic acid derivative under controlled conditions. The reaction typically involves the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. It can also participate in other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., water/ethanol mixture).

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

  • Oxidized Derivatives: Formed through oxidation reactions.

  • Reduced Derivatives: Produced via reduction processes.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it indispensable for constructing carbon-carbon bonds.

Biology: The compound is employed in the development of bioconjugation techniques, where it facilitates the labeling of biomolecules for imaging and diagnostic purposes. Its stability and reactivity make it suitable for use in biological systems.

Medicine: In medicinal chemistry, this boronic acid derivative is used to synthesize drug candidates. Its ability to form stable complexes with various biological targets enhances its utility in drug discovery and development.

Industry: The compound finds applications in the manufacturing of materials, such as polymers and coatings. Its reactivity with different functional groups allows for the creation of advanced materials with tailored properties.

Mechanism of Action

The mechanism by which 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The reaction proceeds through the formation of a palladium-boronic acid complex, followed by oxidative addition, transmetalation, and reductive elimination steps.

Molecular Targets and Pathways: The compound targets aryl halides and other electrophilic species, facilitating the formation of biaryl compounds. The pathways involved include oxidative addition, transmetalation, and reductive elimination, which are essential steps in cross-coupling reactions.

Comparison with Similar Compounds

  • Boronic Acids: General class of compounds to which 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs.

  • Boronic Esters: Derivatives of boronic acids with different substituents.

  • Boronic Trifluoroborate Salts: Another class of boronic acid derivatives used in cross-coupling reactions.

Uniqueness: this compound stands out due to its stability and reactivity, making it particularly useful in cross-coupling reactions. Its bulky tert-butyl group enhances its stability, while its tetramethyl-dioxaborolane structure facilitates efficient transmetalation.

Properties

CAS No.

1589507-60-7

Molecular Formula

C16H25BO2

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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